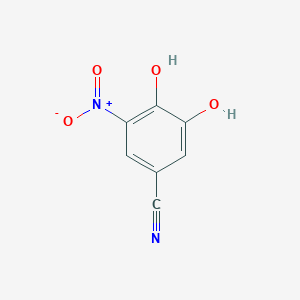

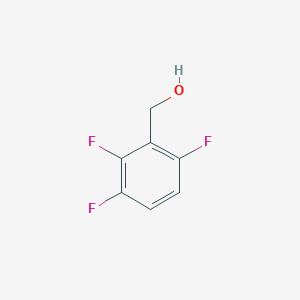

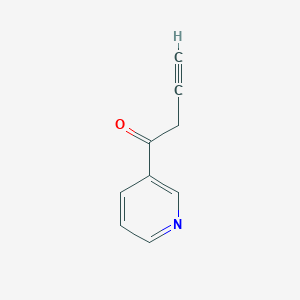

acetate CAS No. 120164-72-9](/img/structure/B56186.png)

Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate, also known as MTT, is a chemical compound that has been widely used in scientific research for various purposes. MTT is a yellow, water-soluble compound that is commonly used as an indicator of cell viability. In

Mecanismo De Acción

Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is reduced by mitochondrial dehydrogenases to form formazan, a purple-colored compound that can be measured spectrophotometrically. The reduction of Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate to formazan is a measure of the metabolic activity of cells. The reduction of Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is dependent on the mitochondrial activity of cells, and thus Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is a reliable indicator of cell viability.

Efectos Bioquímicos Y Fisiológicos

Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is a non-toxic compound that does not affect the biochemical or physiological functions of cells. It is a commonly used reagent in biological assays and has been extensively studied for its effects on cells. Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate has been shown to be a reliable indicator of cell viability and metabolic activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate has several advantages over other cell viability assays. It is a simple and reliable assay that can be performed quickly and easily. Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is also a non-toxic reagent that does not interfere with the biochemical or physiological functions of cells. However, Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate has some limitations. It is dependent on the mitochondrial activity of cells and may not accurately reflect the overall health of cells. Additionally, Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is sensitive to the pH of the assay medium and may produce variable results under different conditions.

Direcciones Futuras

There are several future directions for the use of Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate in scientific research. One area of interest is the development of new therapeutic agents that can be evaluated using Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate. Additionally, there is a need for the development of new cell viability assays that can overcome the limitations of Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate. Finally, there is a need for the standardization of Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate assays to ensure consistent and reliable results across different laboratories.

Conclusion:

In conclusion, Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is a widely used reagent in scientific research for the evaluation of cell viability and metabolic activity. Its simple and reliable assay has made it a valuable tool in drug discovery, toxicology studies, and the development of new therapeutic agents. Despite its limitations, Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate remains a widely used reagent in scientific research and will continue to play an important role in the development of new therapies and the understanding of cellular physiology.

Métodos De Síntesis

Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is synthesized by the reaction between 2-methylthiazolidine and 2-nitro-5-thiocyanobenzoic acid. The resulting product is then treated with ethyl chloroacetate to obtain Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate. The synthesis method of Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is a complex process that requires precise control of the reaction conditions and reagents.

Aplicaciones Científicas De Investigación

Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is widely used in scientific research as an indicator of cell viability. It is used to measure the metabolic activity of cells, which is an important parameter in many biological assays. Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is also used in drug discovery and toxicology studies to evaluate the cytotoxicity of drugs and chemicals. Additionally, Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is used in the development of new therapeutic agents, such as anticancer drugs.

Propiedades

Número CAS |

120164-72-9 |

|---|---|

Nombre del producto |

Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate |

Fórmula molecular |

C14H16N2O4S |

Peso molecular |

308.35 g/mol |

Nombre IUPAC |

ethyl 2-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetate |

InChI |

InChI=1S/C14H16N2O4S/c1-5-20-13(19)12(18)16-14-15-9-6(2)7(3)10(17)8(4)11(9)21-14/h17H,5H2,1-4H3,(H,15,16,18) |

Clave InChI |

GYSPAEXHDJAWCI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |

SMILES canónico |

CCOC(=O)C(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |

Sinónimos |

Acetic acid, [(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]oxo-, ethyl ester (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

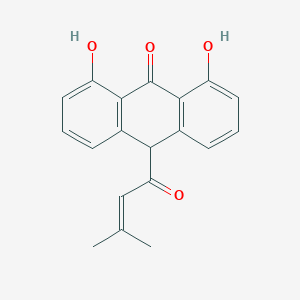

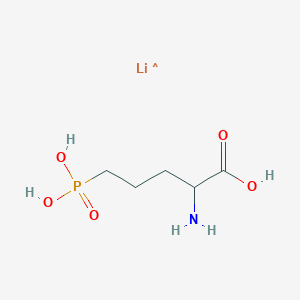

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)

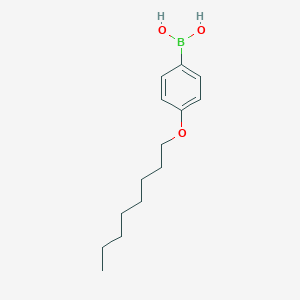

![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)

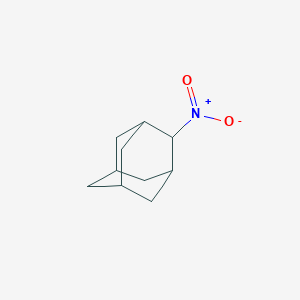

![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)